AB-CHMINACA metabolite M2 AB-CHMINACA metabolite M2 AB-CHMINACA is an indazole-based synthetic cannabinoid (CB) that is structurally related to AB-FUBINACA, a high affinity ligand of the central CB1 receptor (Ki = 0.9 nM). AB-CHMINACA metabolite M2 is a metabolite of AB-CHMINACA that can be detected in the urine. The physiological and toxicological properties of this compound are not known. This product is intended for forensic and research applications.
Brand Name: Vulcanchem
CAS No.: 1185887-51-7
VCID: VC0031768
InChI: InChI=1S/C20H27N3O3/c1-13(2)17(20(25)26)21-19(24)18-15-10-6-7-11-16(15)23(22-18)12-14-8-4-3-5-9-14/h6-7,10-11,13-14,17H,3-5,8-9,12H2,1-2H3,(H,21,24)(H,25,26)/t17-/m0/s1
SMILES: CC(C)C(C(=O)O)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCCCC3
Molecular Formula: C20H27N3O3
Molecular Weight: 357.4 g/mol

AB-CHMINACA metabolite M2

CAS No.: 1185887-51-7

Cat. No.: VC0031768

Molecular Formula: C20H27N3O3

Molecular Weight: 357.4 g/mol

* For research use only. Not for human or veterinary use.

AB-CHMINACA metabolite M2 - 1185887-51-7

Specification

Description AB-CHMINACA is an indazole-based synthetic cannabinoid (CB) that is structurally related to AB-FUBINACA, a high affinity ligand of the central CB1 receptor (Ki = 0.9 nM). AB-CHMINACA metabolite M2 is a metabolite of AB-CHMINACA that can be detected in the urine. The physiological and toxicological properties of this compound are not known. This product is intended for forensic and research applications.
CAS No. 1185887-51-7
Molecular Formula C20H27N3O3
Molecular Weight 357.4 g/mol
IUPAC Name (2S)-2-[[1-(cyclohexylmethyl)indazole-3-carbonyl]amino]-3-methylbutanoic acid
Standard InChI InChI=1S/C20H27N3O3/c1-13(2)17(20(25)26)21-19(24)18-15-10-6-7-11-16(15)23(22-18)12-14-8-4-3-5-9-14/h6-7,10-11,13-14,17H,3-5,8-9,12H2,1-2H3,(H,21,24)(H,25,26)/t17-/m0/s1
Standard InChI Key FWDOPMKLKXLVEL-KRWDZBQOSA-N
Isomeric SMILES CC(C)[C@@H](C(=O)O)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCCCC3
SMILES CC(C)C(C(=O)O)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCCCC3
Canonical SMILES CC(C)C(C(=O)O)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCCCC3
Appearance Assay:≥98%A crystalline solid

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